Dapitant

Description

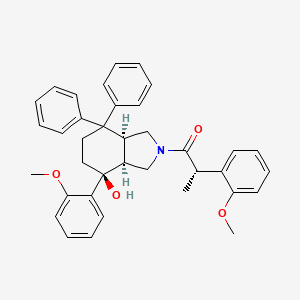

Structure

2D Structure

3D Structure

Properties

CAS No. |

153438-49-4 |

|---|---|

Molecular Formula |

C37H39NO4 |

Molecular Weight |

561.7 g/mol |

IUPAC Name |

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1 |

InChI Key |

CCIWVEMVBWEMCY-RCFOMQFPSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dapitant RPR 100893 RPR 103253 RPR-100893 RPR-103253 |

Origin of Product |

United States |

Foundational & Exploratory

Dapitant's Mechanism of Action on the Neurokinin-1 Receptor (NK1R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapitant (also known by its developmental codename CP-99,994) is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK1R). The NK1R, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling system is extensively distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the regulation of mood and anxiety. This compound competitively binds to the NK1R, thereby blocking the downstream signaling cascades initiated by SP. This technical guide provides an in-depth overview of the mechanism of action of this compound on the NK1R, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the NK1R

This compound functions as a competitive antagonist at the NK1R. This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents SP from binding and initiating the conformational changes required for signal transduction. This blockade of SP signaling is the fundamental basis of this compound's pharmacological effects.

Quantitative Analysis of this compound's Interaction with NK1R

The affinity and potency of this compound at the NK1R have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound (CP-99,994) for the NK1 Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pA2 | 10.2 | Guinea-pig ileum myenteric neurons | [125I]Substance P | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 2: Functional Antagonism of this compound (CP-99,994) in NK1R-Mediated Responses

| Assay | Agonist | This compound (CP-99,994) Potency | Cell/Tissue System | Reference |

| Inhibition of Receptor Endocytosis | Substance P | pA2 = 10.2 | Guinea-pig ileum myenteric neurons | [1] |

| Inhibition of Receptor Endocytosis | Septide | pA2 = 11.9 | Guinea-pig ileum myenteric neurons | [1] |

Septide is a selective NK1R agonist.

Signaling Pathways Modulated by this compound

Substance P binding to the NK1R activates several intracellular signaling cascades. This compound, by blocking this initial binding event, effectively inhibits these downstream pathways.

Gq/11 Pathway and Calcium Mobilization

The primary signaling pathway activated by the NK1R is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial Gq/11 protein activation by the SP-bound NK1R.

Receptor Internalization

Upon prolonged stimulation with Substance P, the NK1R undergoes endocytosis, a process of internalization from the cell surface into intracellular vesicles. This is a key mechanism for the desensitization and down-regulation of the receptor. This compound, being an antagonist, does not induce receptor internalization. However, it effectively inhibits SP-induced internalization of the NK1R by preventing the initial agonist binding and receptor activation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound at the NK1R.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK1R.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1R.

Materials:

-

Cell membranes expressing the NK1R (e.g., from CHO or HEK293 cells stably transfected with the human NK1R gene).

-

Radioligand: [³H]Substance P or a suitable radiolabeled NK1R antagonist.

-

This compound (CP-99,994) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled NK1R ligand (e.g., unlabeled Substance P or a potent antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either this compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Substance P-Induced Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by Substance P.

Objective: To determine the functional potency (IC50) of this compound as an NK1R antagonist.

Materials:

-

A cell line stably expressing the human NK1R (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Substance P.

-

This compound (CP-99,994) at various concentrations.

-

A fluorescence plate reader capable of kinetic reading.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

-

Seed the NK1R-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using an automated dispenser.

-

Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound (CP-99,994) is a well-characterized, potent, and selective competitive antagonist of the NK1R. Its mechanism of action involves the direct blockade of Substance P binding to the receptor, thereby inhibiting the activation of downstream signaling pathways, most notably the Gq/11-mediated cascade leading to calcium mobilization. Furthermore, this compound effectively prevents the agonist-induced internalization of the NK1R. The quantitative data from binding and functional assays confirm its high affinity and potency at the receptor. This comprehensive understanding of this compound's mechanism of action provides a strong foundation for its investigation in clinical settings for conditions where the SP/NK1R system is implicated, such as anxiety, depression, and emesis. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued exploration of NK1R pharmacology.

References

RPR-100893: A Technical Whitepaper on a Neurokinin 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to RPR-100893, a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor. Developed by Rhône-Poulenc Rorer, RPR-100893 emerged from a research program aimed at improving the species selectivity of earlier compounds for the human NK1 receptor. This whitepaper details the available quantitative data, experimental methodologies, and relevant biological pathways associated with RPR-100893, offering a comprehensive resource for researchers in the field of neurokinin pharmacology and drug development.

Core Data Summary

While extensive quantitative data for RPR-100893 remains proprietary or within less accessible historical company archives, this section summarizes the publicly available preclinical efficacy data. The compound has been noted in literature for its high affinity for both guinea pig and human NK1 receptors.

| Parameter | Species | Model | Route | Value/Effective Dose |

| Efficacy | ||||

| ID50 | Guinea Pig | Capsaicin-induced plasma extravasation (Dura Mater) | Oral | 7.4 µg/kg |

| ID50 | Guinea Pig | Capsaicin-induced plasma extravasation (Conjunctiva) | Oral | 82 µg/kg |

| Effective Dose | Guinea Pig | Neurogenic plasma extravasation (Dura Mater) | Oral | ≥ 0.1 µg/kg |

| Effective Dose | Guinea Pig | Neurogenic plasma extravasation (Dura Mater) | Intravenous | ≥ 0.5 ng/kg |

| Effective Dose | Guinea Pig | Inhibition of long-latency jaw-opening reflex | Intra-oral | 3, 10, 15, and 30 mg/kg |

| Clinical Trial | ||||

| Doses Tested | Human | Migraine Treatment (Phase II) | Oral | 1, 5, and 20 mg |

| Outcome | Human | Migraine Treatment (Phase II) | Oral | Not effective at tested doses |

Neurokinin 1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in pain, inflammation, and various other physiological processes. Its primary endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade, primarily through the Gαq protein subunit.

Experimental Protocols

Detailed experimental protocols for RPR-100893 are not extensively available in the public domain. However, based on standard methodologies for NK1 receptor antagonists, the following outlines the likely procedures used for its characterization.

In Vitro Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (Ki) of RPR-100893 for the NK1 receptor.

Methodology:

-

Membrane Preparation: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P).

-

Competitive Inhibition: RPR-100893 is added to the wells at a range of concentrations. A control group with no antagonist is included to determine total binding, and a set with an excess of a non-labeled ligand is used to determine non-specific binding.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of RPR-100893 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Model: Neurogenic Plasma Extravasation in Guinea Pig

This model assesses the ability of an NK1 antagonist to block the inflammatory effects of Substance P released from sensory nerves.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized.

-

Dye Injection: A dye, such as Evans Blue, which binds to plasma albumin, is injected intravenously.

-

Antagonist Administration: RPR-100893 is administered either orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.

-

Induction of Extravasation: Neurogenic inflammation is induced by either electrical stimulation of a sensory nerve (e.g., the trigeminal ganglion) or by intravenous administration of capsaicin, which causes the release of Substance P from C-fibers.

-

Tissue Collection: After a set period, the animals are euthanized, and target tissues (e.g., dura mater, conjunctiva) are collected.

-

Quantification: The amount of Evans Blue dye that has extravasated into the tissue is quantified by spectrophotometry after extraction.

-

Data Analysis: The amount of dye extravasation in the RPR-100893-treated groups is compared to the vehicle control group to determine the dose-dependent inhibitory effect and to calculate the ID50.

Clinical Development

RPR-100893 was advanced to a Phase II clinical trial for the acute treatment of migraine. The study was a global, double-blind, randomized, placebo-controlled, dose-finding, parallel-group trial involving 139 patients with moderate to severe migraine attacks.[1]

Trial Design:

-

Population: 139 patients with moderate to severe migraine attacks.[1]

-

Intervention: Oral doses of RPR-100893 (1 mg, 5 mg, and 20 mg) or placebo.[1]

-

Primary Endpoints: Headache intensity and improvement of headache at 2 hours post-dose.[1]

-

Outcome: The study concluded that RPR-100893, at the doses tested, was not effective in treating migraine attacks, as there were no significant differences between the treatment groups and the placebo group for the primary endpoints.[1]

Conclusion

RPR-100893 is a potent, non-peptide NK1 receptor antagonist with demonstrated efficacy in preclinical models of neurogenic inflammation. Despite its promising preclinical profile, it did not show efficacy in a Phase II clinical trial for the treatment of acute migraine at the doses tested. This whitepaper provides a summary of the available technical information on RPR-100893. Further research and access to more detailed proprietary data would be necessary to fully elucidate its pharmacological profile and the reasons for its lack of clinical efficacy in the migraine trial. The compound remains a significant tool for preclinical research into the role of the NK1 receptor in various physiological and pathological processes.

References

In-Depth Pharmacological Profile of Dapitant

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dapitant (also known as RPR-100893) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in mediating nociceptive signals and inflammatory responses through its high-affinity interaction with the NK1 receptor, a G-protein coupled receptor (GPCR). Antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for pain, depression, and chemotherapy-induced nausea and vomiting. This compound emerged as a promising candidate in this class, demonstrating significant in vitro potency and in vivo activity in preclinical models.

Mechanism of Action

This compound functions as a competitive antagonist at the human NK1 receptor. By binding to the receptor, it prevents the binding of Substance P and subsequent activation of downstream signaling pathways.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular events. The receptor is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the physiological effects associated with Substance P, such as the sensation of pain and the promotion of inflammation. This compound blocks the initiation of this cascade by preventing the initial binding of Substance P.

Figure 1: this compound's Antagonism of the NK1 Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies to determine its potency and efficacy.

In Vitro Potency

This compound demonstrates high affinity and functional antagonism at the human NK1 receptor.

| Parameter | Species/System | Value | Reference |

| IC50 | Human NK1 Receptor | In agreement with detectable blood levels for at least 6 hours after administration | [1] |

Further specific quantitative data on binding affinity (Ki) and a precise IC50 value from functional assays were not available in the public domain at the time of this review.

In Vivo Efficacy

Preclinical studies have demonstrated the ability of this compound to inhibit physiological responses mediated by Substance P.

| Model | Species | Effect | Dose | Reference |

| Neurogenic Plasma Protein Extravasation | Guinea Pig | Inhibition of plasma protein extravasation in the dura mater. | Not specified | [2] |

| Estradiol-Induced LH and FSH Surges | Cynomolgus Monkey | Enhanced LH and FSH release, suggesting an inhibitory role of endogenous Substance P. | 1 mg/kg and 10 mg/kg (gastric intubation) | [1] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans.

| Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |

| Cynomolgus Monkey | 1 mg/kg and 10 mg/kg | Gastric Intubation | Detectable levels for at least 6 hours | N/A | N/A | N/A | [1] |

| Human | 1, 5, 20 mg | Oral | N/A | N/A | N/A | N/A | [3] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability were not consistently reported in the available literature.

Clinical Studies

This compound has been evaluated in a clinical trial for the treatment of migraine attacks.

| Indication | Phase | Doses | Outcome | Reference |

| Migraine | N/A | 1, 5, and 20 mg (oral) | No significant difference in headache intensity or improvement compared to placebo after 2 hours. |

The study concluded that oral this compound at the tested doses was not effective in treating migraine attacks.

Experimental Protocols

NK1 Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the NK1 receptor.

Figure 2: General workflow for an NK1 receptor binding assay.

-

Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors) is prepared.

-

Reaction Mixture: In a multi-well plate, the following are added in order: assay buffer, a known concentration of radiolabeled Substance P (e.g., [³H]Substance P), and varying concentrations of the test compound (this compound) or vehicle.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of an antagonist to inhibit Substance P-induced increases in intracellular calcium.

-

Cell Culture: Cells stably expressing the human NK1 receptor are cultured and seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

-

Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle for a defined period.

-

Substance P Stimulation: A fixed concentration of Substance P (typically the EC₈₀) is added to the wells to stimulate the NK1 receptors.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the Substance P-induced fluorescence signal. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the response to Substance P, is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Model of Neurogenic Plasma Protein Extravasation (General Protocol)

This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process implicated in migraine pathophysiology.

-

Animal Preparation: Anesthetized guinea pigs are used. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.

-

Tracer Administration: A tracer molecule, such as Evans blue dye or radiolabeled albumin, is administered intravenously. This tracer binds to plasma proteins and allows for the quantification of plasma extravasation.

-

Drug Administration: this compound or vehicle is administered intravenously or orally at a specified time before the inflammatory challenge.

-

Induction of Neurogenic Inflammation: Neurogenic inflammation is induced by electrical stimulation of the trigeminal ganglion or by the administration of a substance that releases neuropeptides from sensory nerve endings, such as capsaicin.

-

Tissue Collection and Quantification: After a set period, the animal is perfused with saline to remove the intravascular tracer. The dura mater is then carefully dissected, and the amount of extravasated tracer is quantified by spectrophotometry (for Evans blue) or gamma counting (for radiolabeled albumin).

-

Data Analysis: The amount of extravasated tracer in the dura mater of this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of inhibition of neurogenic plasma protein extravasation.

Conclusion

This compound is a potent NK1 receptor antagonist with demonstrated efficacy in preclinical models of neurogenic inflammation. However, its clinical development for migraine was halted due to a lack of efficacy in a Phase II trial. The data presented in this guide provide a comprehensive overview of the pharmacological properties of this compound, which may be valuable for researchers exploring the therapeutic potential of NK1 receptor antagonists in other indications. Further research would be required to fully elucidate its pharmacokinetic profile and to explore its potential in other Substance P-mediated conditions.

References

- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dapitant in Substance P Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of dapitant, a selective, non-peptide antagonist of the Neurokinin-1 receptor (NK1R). It details the underlying Substance P signaling pathway, this compound's mechanism of action, the quantitative assessment of its activity, and the experimental protocols used for its characterization.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems, playing a significant role in pain transmission, inflammation, and mood regulation.[3][4] SP exerts its primary physiological effects by binding to and activating the Neurokinin-1 Receptor (NK1R), also known as the tachykinin 1 receptor (TACR1).[5]

The NK1R is a G-protein coupled receptor (GPCR) that is widely distributed throughout the body, with high expression in brain regions associated with pain, emesis, and emotional processing. The interaction between SP and the NK1R is a critical signaling axis, and its modulation is a key target for therapeutic intervention in various pathological conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory diseases.

The Substance P / NK1R Signaling Pathway

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary signaling cascade initiated by the SP/NK1R complex involves the Gq/11 family of G-proteins.

The canonical Gq/11 pathway proceeds as follows:

-

G-Protein Activation: The activated NK1R catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum. This triggers the release of stored intracellular calcium (Ca2+) into the cytoplasm.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates Protein Kinase C (PKC). PKC then phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses.

-

In addition to the primary Gq pathway, SP/NK1R signaling can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

RPR-100893: A Technical Overview of its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-100893 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of RPR-100893. It includes a summary of its binding affinity and functional potency, details of key experimental methodologies, and a review of its preclinical and clinical development history. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The biological effects of Substance P are primarily mediated through the NK1 receptor. Consequently, the development of NK1 receptor antagonists has been a significant area of interest for therapeutic intervention in a range of disorders, including chronic pain, depression, and chemotherapy-induced nausea and vomiting.

RPR-100893 emerged from research efforts to identify potent and selective non-peptide antagonists of the NK1 receptor, offering potential advantages in terms of oral bioavailability and metabolic stability over peptide-based antagonists.

Discovery and Synthesis

RPR-100893, a triarylperhydroisoindolol derivative, was first synthesized and described by scientists at Rhône-Poulenc Rorer. The synthesis of this class of compounds represented a novel approach to obtaining potent and selective NK1 receptor antagonists.

Synthesis Workflow

The synthesis of RPR-100893 involves a multi-step process, a generalized workflow for which is outlined below. For a detailed synthetic protocol, readers are referred to the original publication in Bioorganic & Medicinal Chemistry Letters.

Pharmacological Profile

RPR-100893 has been characterized as a potent and selective antagonist of the NK1 receptor, demonstrating high affinity for both human and guinea pig receptors.

Quantitative Data

The following table summarizes the available quantitative data for RPR-100893.

| Parameter | Species | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | Human | NK1 | Data not available | Radioligand Binding Assay |

| Guinea Pig | NK1 | High Affinity | Radioligand Binding Assay | |

| Potency (IC50) | Human | NK1 | Data not available | Substance P-induced Ca2+ flux |

| Primate | NK1 | In agreement with blood levels after 1-10 mg/kg oral dose[1] | In vivo bioassay |

Note: Specific Ki and IC50 values from primary literature were not available in the conducted search.

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the NK1 receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1 receptor (e.g., CHO cells stably expressing the human NK1 receptor).

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [3H]-Substance P) and varying concentrations of the test compound (RPR-100893).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium increase induced by Substance P.

Protocol Outline:

-

Cell Culture: Cells expressing the NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (RPR-100893).

-

Stimulation: Substance P is added to the cells to stimulate the NK1 receptor.

-

Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.

Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. RPR-100893 acts as an antagonist, blocking these downstream effects.

Preclinical and Clinical Development

Preclinical Studies

In preclinical studies, RPR-100893 demonstrated efficacy in animal models. For instance, in guinea pigs, it was shown to dose-dependently inhibit the long-latency jaw-opening reflex, a model of nociception.

Clinical Trials

A clinical trial was conducted to evaluate the efficacy of oral RPR-100893 in the treatment of migraine. This double-blind, randomized, placebo-controlled study investigated doses of 1, 5, and 20 mg. The trial, however, concluded that RPR-100893 was not effective in treating migraine attacks at the doses tested[2].

Conclusion

RPR-100893 is a well-characterized, potent, and selective non-peptide NK1 receptor antagonist. While it demonstrated promising preclinical activity, it did not show efficacy in a clinical trial for migraine at the oral doses evaluated. The information compiled in this document provides a detailed technical foundation for understanding the discovery and development of this compound, which can be valuable for researchers working on NK1 receptor pharmacology and the development of new therapeutics targeting this pathway.

References

- 1. Stimulatory effect of a specific substance P antagonist (RPR 100893) of the human NK1 receptor on the estradiol-induced LH and FSH surges in the ovariectomized cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RPR100893, a substance-P antagonist, is not effective in the treatment of migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapitant's Interaction with the Neurokinin-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Neurokinin-1 Receptor and Its Signaling Cascades

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] The primary endogenous ligand for NK1R is Substance P (SP), an undecapeptide with high binding affinity for the receptor.[1][2] NK1R is widely distributed throughout the central and peripheral nervous systems.[1]

Upon binding of an agonist such as Substance P, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor primarily couples to Gq and Gs heterotrimeric G proteins, initiating cascades that result in variations in the concentrations of second messengers like calcium (Ca2+), cyclic AMP (cAMP), and inositol triphosphate (IP3).

The activation of these pathways can lead to a range of cellular responses. For instance, the Gq pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of diacylglycerol (DAG) and IP3. DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. These events can subsequently activate downstream effectors such as the MAPK and PI3K/Akt pathways. Additionally, NK1R activation can modulate the activity of adenylyl cyclase through Gs and Gi proteins, thereby influencing intracellular cAMP levels.

Dapitant Binding Affinity and Selectivity

While specific quantitative binding data for this compound at the NK1R is not publicly available, the affinity and selectivity of NK1R antagonists are typically determined through in vitro pharmacological assays. The binding affinity is commonly expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Selectivity is determined by comparing the binding affinity of the compound for the NK1R to its affinity for other related receptors, such as the neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors. A high selectivity ratio (e.g., Ki(NK2R)/Ki(NK1R)) indicates that the compound is significantly more potent at the target receptor.

For comparative purposes, the binding affinity and selectivity of other well-characterized NK1R antagonists are presented in the table below.

| Compound | Receptor | Species | Ki (nM) | Selectivity (fold vs NK1R) |

| Aprepitant | NK1 | Human | 0.1-0.2 | >1000 vs NK2 & NK3 |

| L-733,060 | NK1 | Human | 0.8 | >1000 vs NK2 & NK3 |

| CP-99,994 | NK1 | Human | 0.2 | >1000 vs NK2 & NK3 |

Note: The data in this table is compiled from various scientific publications and serves as a reference. The exact values may vary depending on the experimental conditions.

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and functional activity of NK1R antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled NK1R ligand, typically [3H]Substance P or a potent radiolabeled antagonist.

-

Test Compound: this compound or other unlabeled competitor compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NK1R ligand. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to antagonize the agonist-induced modulation of intracellular cyclic AMP (cAMP) levels, providing a measure of its functional activity at the NK1R.

-

Cells: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Substance P.

-

Test Compound: this compound or other antagonist compounds.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates.

The measured cAMP levels are plotted against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

While specific, publicly available quantitative data on the binding affinity and selectivity of this compound for the NK1R is limited, the methodologies for its determination are well-established. The radioligand binding and functional assays described herein represent the gold standard for characterizing the in vitro pharmacology of NK1R antagonists. The provided information on the NK1R signaling pathways and comparative data for other antagonists offer a robust framework for understanding the molecular interactions and functional consequences of this compound's engagement with its target. Further research and publication of specific data for this compound will be crucial for a complete understanding of its pharmacological profile.

References

Dapitant: An In-depth Technical Guide on its Effects on Central Nervous system Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapitant (also known as RPR-100893) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its mechanism of action, pharmacological properties, and its effects on CNS targets. Due to the discontinuation of its development, publicly available data is limited. This guide compiles the accessible quantitative data, details experimental methodologies from key studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Substance P, an undecapeptide of the tachykinin family, plays a crucial role as a neurotransmitter and neuromodulator in the CNS. Its biological effects are primarily mediated through the G protein-coupled NK1 receptor. The SP/NK1 receptor system is a key player in the interaction between the immune and nervous systems, with inflammation being a common outcome of this interaction.[1] The distribution of NK1 receptors in brain regions associated with pain, mood, and stress has made it an attractive target for the development of novel therapeutics for a range of CNS disorders.

This compound emerged as a promising non-peptide NK1 receptor antagonist with high affinity for both human and guinea pig NK1 receptors.[2] Its development, however, was discontinued, and as a result, the body of public-domain literature is not as extensive as for other compounds in its class, such as the approved drug aprepitant. This guide aims to consolidate the available technical information on this compound to serve as a resource for researchers in the field of neuropharmacology and drug development.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling cascades. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular events.

NK1 Receptor Signaling Pathways

Activation of the NK1 receptor by Substance P leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.

Quantitative Pharmacological Data

For comparative purposes, the table below includes data for other well-characterized non-peptide NK1 receptor antagonists.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |

| Aprepitant | NK1 | Radioligand Binding | 0.1 | 0.2 | Human | Not specified |

| CP-99,994 | NK1 | Radioligand Binding | - | 0.21-0.34 | Human | [4] |

| SR140333 | NK1 | Radioligand Binding | - | - | - | [4] |

| L-732,138 | NK1 | Radioligand Binding | - | - | Human | Not specified |

Note: The absence of specific quantitative data for this compound in the public domain is a significant limitation. The data for other NK1 antagonists are provided for context and to illustrate the typical potency of this class of compounds.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are scarce. However, based on the methodologies described in studies of other NK1 receptor antagonists, the following outlines the likely experimental approaches that were used to characterize this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of this compound for the NK1 receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or from relevant tissue homogenates are prepared.

-

Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Objective: To determine the functional antagonist potency (IC50) of this compound at the NK1 receptor.

General Protocol:

-

Cell Culture: Cells expressing the human NK1 receptor are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells and incubated.

-

Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.

In Vivo Models

This model is used to assess the in vivo efficacy of NK1 receptor antagonists in blocking neurogenic inflammation.

Objective: To evaluate the ability of this compound to inhibit neurogenic inflammation in the dura mater, a process relevant to migraine pathophysiology.

Experimental Protocol (based on Lee et al., 1994):

-

Animal Model: Male Hartley guinea pigs.

-

Anesthesia: Anesthetized with an appropriate agent.

-

Drug Administration: this compound (RPR-100893) was administered either intravenously (i.v.) or orally (p.o.). The enantiomer, RPR-103253, was used as a control.

-

Tracer Injection: ¹²⁵I-labeled bovine serum albumin was injected i.v. as a marker for plasma protein extravasation.

-

Stimulation: Unilateral electrical stimulation of the trigeminal ganglion or i.v. administration of capsaicin was used to induce neurogenic inflammation.

-

Sample Collection: After a set period, animals were euthanized, and the dura mater and conjunctiva were dissected.

-

Quantification: The amount of radioactivity in the tissues was measured to quantify plasma protein extravasation.

-

Data Analysis: The dose of this compound that caused a 50% inhibition of plasma protein extravasation (ID50) was calculated.

Results Summary:

-

Oral administration of RPR-100893 (≥ 0.1 µg/kg) dose-dependently decreased plasma protein extravasation in the dura mater, while its enantiomer was inactive.

-

Intravenous RPR-100893 (≥ 0.5 ng/kg) also significantly inhibited extravasation.

-

The ID50 for orally administered RPR-100893 against capsaicin-induced extravasation was 7.4 µg/kg for the dura mater and 82 µg/kg for the conjunctiva.

This model is used to study the role of NK1 receptors in nociceptive reflexes in the trigeminal system.

Objective: To investigate the effect of this compound on the jaw-opening reflex, a model of trigeminal pain.

Experimental Protocol (based on a 1998 study):

-

Animal Model: Freely moving guinea pigs.

-

Stimulation: Electrical stimulation of the lower incisor tooth pulp to elicit the jaw-opening reflex.

-

Drug Administration: Intra-oral administration of RPR-100893 at doses of 3, 10, 15, and 30 mg/kg.

-

Recording: Electromyographic (EMG) recordings of the digastric muscle to measure the short- and long-latency components of the jaw-opening reflex.

-

Data Analysis: The reflex thresholds for both components were determined before and after drug administration.

Results Summary:

-

RPR-100893 induced a significant and dose-dependent increase in the long-latency reflex thresholds.

-

The short-latency responses were not affected.

CNS Effects and Clinical Development

The preclinical data suggested that this compound could be effective in conditions involving neurogenic inflammation, such as migraine. A clinical trial was conducted to evaluate the efficacy of oral this compound (RPR-100893) in the treatment of migraine attacks. However, the study, which tested doses of 1, 5, and 20 mg, did not show a significant difference in headache intensity or improvement compared to placebo.

Another study in cynomolgus monkeys investigated the role of Substance P in the regulation of the menstrual cycle. Daily administration of RPR-100893 at 1 mg/kg or 10 mg/kg was found to enhance the estradiol-induced luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges.

The development of this compound was ultimately discontinued. The reasons for this decision are not publicly detailed but could be related to a lack of efficacy in clinical trials, unfavorable pharmacokinetic properties, or other strategic considerations by the developing company, Sanofi.

Conclusion

This compound (RPR-100893) is a potent and selective non-peptide NK1 receptor antagonist that showed promise in preclinical models of neurogenic inflammation and pain. However, the lack of demonstrated efficacy in a clinical trial for migraine and the subsequent discontinuation of its development have left a limited public record of its detailed pharmacological properties. This guide has synthesized the available information on this compound, highlighting its mechanism of action and in vivo effects. While specific quantitative in vitro data remains elusive, the compiled information provides a valuable historical and scientific context for this compound within the broader class of NK1 receptor antagonists. Further research into the structure-activity relationships of the triarylperhydroisoindolol class of compounds, of which this compound is a prototype, may still yield valuable insights for the design of future CNS-acting drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Dapitant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro cell-based assays to characterize the pharmacological activity of Dapitant, a neurokinin-1 (NK1) receptor antagonist. The protocols are designed to be comprehensive and easily adaptable for research and drug development purposes.

Introduction

This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1] The interaction of Substance P with the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] By blocking this interaction, this compound and other NK1 receptor antagonists have therapeutic potential in a range of clinical applications.[3]

These protocols will detail three key in vitro assays to characterize the interaction of this compound with the NK1 receptor: a receptor binding assay, a functional calcium flux assay, and a receptor internalization assay.

Data Presentation

The following table summarizes the in vitro activity of this compound and other common NK1 receptor antagonists.

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | NK1 Receptor Binding | - | IC50 | 13 nM |

| Aprepitant | NK1 Receptor Binding | Human NK1 Receptor | IC50 | 0.1 nM |

| Aprepitant | Cell Viability (24h) | GBC-SD | IC50 | 11.76 µM |

| Aprepitant | Cell Viability (24h) | NOZ | IC50 | 15.32 µM |

| Substance P | Receptor Internalization | SH-SY5Y-tGFP-NK1R | EC50 | 18 nM |

| Substance P | Calcium Mobilization | HEK293-NK1R | -logEC50 | 8.5 (EC50 ≈ 3.16 nM)[4] |

| Substance P | cAMP Accumulation | HEK293-NK1R | -logEC50 | 7.8 (EC50 ≈ 15.8 nM)[4] |

| (+/-)-CP-96,345 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 8.11 |

| Spantide II | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 7.08 |

| FR 113680 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 6.61 |

| L 668,169 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 6.44 |

Signaling Pathway and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger that mediates many of the downstream cellular responses to NK1 receptor activation.

Experimental Workflow: General Overview

The following diagram illustrates the general workflow for the in vitro cell-based assays described in these protocols.

Experimental Protocols

NK1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Non-labeled Ligand: Substance P (for determination of non-specific binding).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-NK1R or HEK293-NK1R cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of a saturating concentration of non-labeled Substance P (e.g., 1 µM) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of radioligand (e.g., [³H]-Substance P at a concentration near its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

NK1 Receptor-Mediated Calcium Flux Assay

This protocol measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the human NK1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional, to prevent dye leakage).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating:

-

Seed CHO-NK1R or HEK293-NK1R cells into black, clear-bottom microplates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Pre-incubation:

-

After the dye-loading incubation, wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

-

Calcium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

NK1 Receptor Internalization Assay

This protocol assesses the ability of this compound to block agonist-induced internalization of the NK1 receptor.

Materials:

-

Cell Lines: SH-SY5Y cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-tGFP).

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Culture Medium.

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear Stain (e.g., DAPI).

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Plating:

-

Seed SH-SY5Y-NK1R-tGFP cells into multi-well imaging plates and culture to allow for adherence.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Add Substance P (at a concentration that induces robust internalization, e.g., 100 nM) to the wells.

-

Incubate for 30-60 minutes at 37°C to allow for receptor internalization.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI.

-

-

Imaging:

-

Acquire images of the cells using a high-content imaging system or fluorescence microscope. Capture both the GFP (NK1 receptor) and DAPI (nuclei) channels.

-

-

Data Analysis:

-

In untreated or agonist-treated cells, the GFP signal will be localized to the plasma membrane and, upon stimulation, will appear in intracellular vesicles.

-

Quantify the degree of receptor internalization by measuring the intensity and number of intracellular GFP-positive vesicles per cell.

-

Plot the percentage of inhibition of Substance P-induced internalization against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of internalization.

-

References

Application Notes & Protocols: Evaluating Dapitant Efficacy in Preclinical Animal Models

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and standardized protocols for assessing the efficacy of Dapitant, a selective neurokinin-1 (NK1) receptor antagonist, in established rodent models. The focus is on models relevant to anxiety, depression, and pain, which are core therapeutic areas associated with the Substance P (SP) / NK1 receptor system. Included are summaries of quantitative data, step-by-step experimental procedures, and diagrams of key pathways and workflows to facilitate experimental design and execution.

Introduction and Mechanism of Action

This compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of the neuropeptide Substance P (SP). The SP/NK1 system is widely distributed in the central and peripheral nervous systems and is implicated in the modulation of affective behaviors, pain signaling (nociception), and inflammatory processes.[1][2] Stressful stimuli can induce the release of SP, which then binds to NK1 receptors, activating downstream signaling cascades.[1] By inhibiting this interaction, this compound is hypothesized to possess anxiolytic, antidepressant, and analgesic properties.

The Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to its G protein-coupled receptor, NK1R, initiates a cascade of intracellular events.[3] Key downstream effects include the activation of phospholipase C, leading to phosphoinositide hydrolysis, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[2] This signaling can potentiate the activity of other receptors, such as the NMDA receptor, contributing to neuronal excitability and transmission of pain signals.

Application I: Models for Anxiolytic Efficacy

Animal models of anxiety are designed to create a conflict between the innate drive to explore a new environment and the aversion to open, elevated, or brightly lit spaces. Anxiolytic compounds like this compound are expected to reduce avoidance behaviors.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. A reduction in anxiety is inferred from an increase in the proportion of time spent and entries made into the open arms.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50-70 cm).

-

Animals: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), housed under standard conditions with a 12h light/dark cycle. Acclimatize animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (specify dose, e.g., 1-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) 30-60 minutes prior to testing. Include a positive control group (e.g., Diazepam, 1-2 mg/kg, i.p.).

-

Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using an overhead video camera connected to tracking software.

-

-

Data Analysis:

-

Time spent in open arms (s).

-

Time spent in closed arms (s).

-

Number of entries into open arms.

-

Number of entries into closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Primary Endpoints:

-

Percentage of time spent in open arms: (Time in open / (Time in open + Time in closed)) * 100.

-

Percentage of open arm entries: (Open entries / (Open + Closed entries)) * 100.

-

Quantitative Data Summary (Hypothetical):

| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

|---|---|---|---|

| Vehicle | - | 18.5 ± 2.1 | 25.4 ± 3.0 |

| This compound | 3 | 25.1 ± 2.5* | 33.8 ± 3.5 |

| This compound | 10 | 34.6 ± 3.1** | 42.1 ± 4.0** |

| This compound | 30 | 33.9 ± 2.9** | 41.5 ± 3.8** |

| Diazepam | 2 | 40.2 ± 3.5*** | 48.9 ± 4.2*** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Application II: Models for Antidepressant Efficacy

Animal models of depression often rely on inducing a state of "behavioral despair," where animals cease escape-oriented behaviors when placed in an inescapable, aversive situation. Antidepressants are expected to increase active, escape-oriented behaviors.

Forced Swim Test (FST)

The FST, or Porsolt test, is a widely used screening tool for antidepressant drugs. The model is based on the observation that rodents, after an initial period of struggling, will adopt an immobile posture. This immobility is interpreted as a passive, despair-like state, which is reduced by antidepressant treatment.

Experimental Protocol:

-

Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

-

Animals: Adult mice (e.g., CD-1) or rats.

-

Drug Administration: Administer this compound or vehicle according to a specific regimen. For acute effects, a single injection 30-60 minutes prior to testing is common. For chronic effects, daily administration for 14-21 days may be required. Include a positive control (e.g., Fluoxetine, 10-20 mg/kg).

-

Procedure:

-

Pre-test (Day 1, optional but common for rats): Place the animal in the water for a 15-minute session to induce a baseline level of despair.

-

Test (Day 2): Place the animal in the water for a 6-minute session.

-

Record the session for later analysis.

-

-

Data Analysis:

-

Score the behavior during the final 4 minutes of the 6-minute test session.

-

Immobility: Time (s) the animal spends floating passively, making only small movements necessary to keep its head above water.

-

Mobility/Struggling: Time (s) spent actively swimming or climbing.

-

-

Primary Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Quantitative Data Summary (Hypothetical):

| Compound | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) |

|---|---|---|

| Vehicle | - | 165.4 ± 10.2 |

| This compound | 10 | 158.1 ± 9.8 |

| This compound | 30 | 115.7 ± 8.5** |

| Fluoxetine | 20 | 95.3 ± 7.1*** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Application III: Models for Analgesic Efficacy

The SP/NK1 system is a key pathway for transmitting nociceptive signals. Animal models of pain are used to evaluate the potential of compounds like this compound to reduce pain responses. These models can simulate different pain states, such as acute inflammatory or persistent pain.

Formalin Test

The formalin test is a model of continuous, moderate pain resulting from tissue injury. It produces a biphasic pain response. The first phase (0-5 min) represents acute nociceptive pain from direct chemical stimulation of nerve endings. The second phase (15-60 min) reflects inflammatory pain, involving a combination of peripheral inflammation and central sensitization. Centrally acting analgesics, like NK1 antagonists, are expected to be effective in the second phase.

Experimental Protocol:

-

Apparatus: A clear observation chamber (e.g., 30x30x30 cm) with a mirror placed behind it to allow an unobstructed view of the animal's paw.

-

Animals: Adult rats or mice.

-

Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the formalin injection. Include a positive control (e.g., Morphine, 5-10 mg/kg, s.c.).

-

Procedure:

-

Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.

-

Immediately place the animal into the observation chamber.

-

Observe and score the animal's behavior for 60 minutes.

-

-

Data Analysis:

-

Record the cumulative time (s) the animal spends licking, biting, or flinching the injected paw.

-

This is typically done in 5-minute blocks for the 60-minute duration.

-

Phase 1 Score: Total time spent in pain behaviors from 0-5 minutes.

-

Phase 2 Score: Total time spent in pain behaviors from 15-60 minutes.

-

-

Primary Endpoint: A significant reduction in the pain score, particularly in Phase 2, indicates an analgesic effect.

Quantitative Data Summary (Hypothetical):

| Compound | Dose (mg/kg, i.p.) | Phase 1 Pain Score (s) (Mean ± SEM) | Phase 2 Pain Score (s) (Mean ± SEM) |

|---|---|---|---|

| Vehicle | - | 55.2 ± 4.8 | 180.5 ± 15.1 |

| This compound | 10 | 51.9 ± 5.1 | 125.3 ± 12.6** |

| This compound | 30 | 48.6 ± 4.5 | 80.1 ± 9.4*** |

| Morphine | 5 | 20.7 ± 3.1*** | 45.8 ± 6.2*** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

General Application Notes

-

Drug Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., saline, 0.5% methylcellulose, or Tween 80 in saline). The vehicle used should be tested alone to ensure it has no behavioral effects.

-

Dose-Response: It is critical to establish a full dose-response curve to identify the minimal effective dose and potential U-shaped or bell-shaped dose-response relationships.

-

Controls: Always include a vehicle control group and, where possible, a positive control with a known mechanism of action to validate the assay.

-

Blinding: To prevent experimenter bias, the person administering the drug and scoring the behavior should be blind to the treatment conditions.

-

Environmental Conditions: Maintain consistent testing conditions (e.g., time of day, lighting, noise levels) as these can significantly influence behavioral outcomes.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines to ensure animal welfare.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

RPR-100893: Application Notes and Protocols for Pain Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for utilizing RPR-100893, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, in preclinical pain research. Detailed protocols for key in vivo and in vitro assays are provided to facilitate the investigation of its analgesic and anti-inflammatory properties.

Introduction